molecular formula C21H21N3O4 B1676102 2-(4-(2-Amino-2-oxoethoxy)-1-benzyl-2-ethyl-1H-indol-3-yl)-2-oxoacetamide

2-(4-(2-Amino-2-oxoethoxy)-1-benzyl-2-ethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B1676102
M. Wt: 379.4 g/mol
InChI Key: HJPAGOZVVSAGKR-UHFFFAOYSA-N
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Description

The compound “hnps-PLA Inhibitor” is a potent inhibitor of human non-pancreatic secretory phospholipase A2. This enzyme is involved in the hydrolysis of phospholipids, releasing arachidonic acid, which is a precursor for various inflammatory mediators. The inhibition of this enzyme is crucial in controlling inflammatory responses and has potential therapeutic applications in treating inflammatory diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hnps-PLA Inhibitor typically involves the use of indole derivatives. The process begins with the preparation of indole-3-acetamide, which is then subjected to various chemical modifications to enhance its inhibitory activity. The reaction conditions often include the use of catalysts such as palladium on silica (Pd-HPW/SiO2) and solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of hnps-PLA Inhibitor involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

The hnps-PLA Inhibitor undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Like sodium borohydride and lithium aluminum hydride.

    Substituting agents: Including halogens and alkylating agents.

Major Products

The major products formed from these reactions are various indole derivatives with enhanced inhibitory activities against human non-pancreatic secretory phospholipase A2 .

Scientific Research Applications

The hnps-PLA Inhibitor has a wide range of scientific research applications:

Mechanism of Action

The hnps-PLA Inhibitor exerts its effects by binding to the active site of human non-pancreatic secretory phospholipase A2, preventing the hydrolysis of phospholipids and the subsequent release of arachidonic acid. This inhibition blocks the production of inflammatory mediators such as prostaglandins and leukotrienes, thereby reducing inflammation. The molecular targets include the enzyme’s active site, and the pathways involved are the arachidonic acid cascade and the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The hnps-PLA Inhibitor is unique due to its high potency and selectivity for human non-pancreatic secretory phospholipase A2. It has been optimized through structure-based drug design, resulting in significant improvements in binding affinity and selectivity compared to other inhibitors .

Properties

IUPAC Name

2-[4-(2-amino-2-oxoethoxy)-1-benzyl-2-ethylindol-3-yl]-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-2-14-19(20(26)21(23)27)18-15(9-6-10-16(18)28-12-17(22)25)24(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,25)(H2,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPAGOZVVSAGKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)N)C(=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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